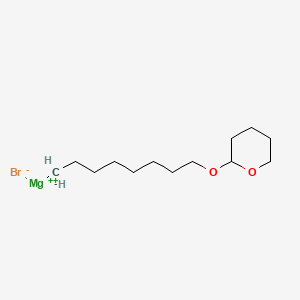
(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide is an organometallic compound with the molecular formula C13H25BrMgO2 and a molecular weight of 317.5483 . This compound is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide typically involves the reaction of 8-bromo-1-octanol with tetrahydro-2H-pyran in the presence of a base to form the corresponding ether. This intermediate is then treated with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired organomagnesium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.
Addition reactions: It can participate in addition reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophilic species. Typical reaction conditions involve the use of anhydrous solvents, such as THF, and inert atmospheres to prevent moisture and oxygen from interfering with the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with aldehydes or ketones typically yield secondary or tertiary alcohols, respectively .
Scientific Research Applications
(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the oxygen atom, enhancing the nucleophilicity of the carbon atom bonded to the magnesium. This allows the compound to effectively attack electrophilic centers in various substrates, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
(8-Bromo-1-octyl)magnesium bromide: Similar in structure but lacks the tetrahydro-2H-pyran-2-yloxy group.
(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)lithium: Similar in structure but contains lithium instead of magnesium.
Uniqueness
(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
magnesium;2-octoxyoxane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25O2.BrH.Mg/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13;;/h13H,1-12H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXPIMJJPXDSB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCCOC1CCCCO1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
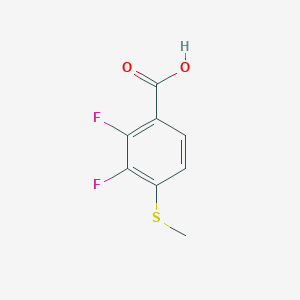
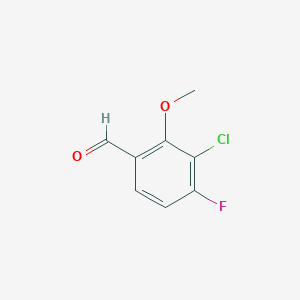


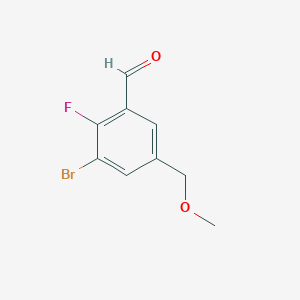
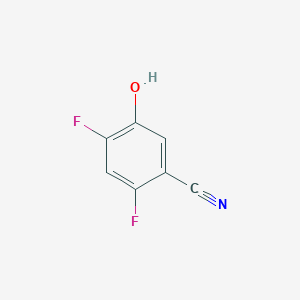
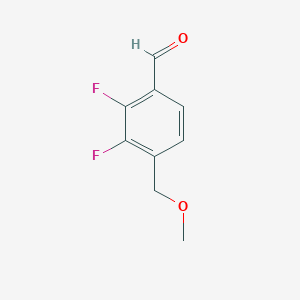

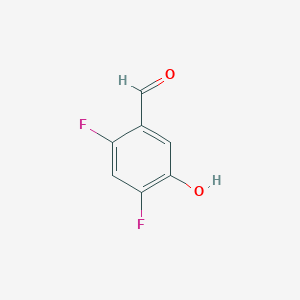
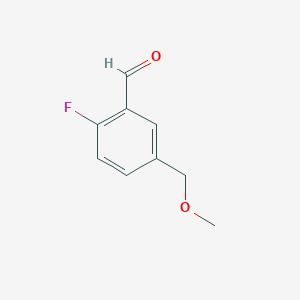

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)


